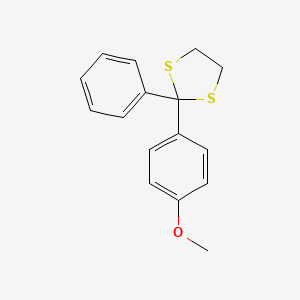
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- is an organic compound characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the dithiolane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- typically involves the reaction of a ketone or aldehyde with a dithiol in the presence of an acid catalyst. One common method is the reaction of 4-methoxybenzaldehyde with 1,2-ethanedithiol under acidic conditions to form the desired dithiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxyphenyl and phenyl groups can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- can be compared with other similar compounds, such as:
1,3-Dithiolane, 2-phenyl-: Lacks the methoxy group, which may affect its reactivity and binding properties.
1,3-Dithiolane, 2-(4-methylphenyl)-2-phenyl-: The presence of a methyl group instead of a methoxy group can influence the compound’s electronic properties and reactivity.
1,3-Dithiolane, 2-(4-chlorophenyl)-2-phenyl-: The chloro group can introduce different reactivity patterns, particularly in substitution reactions.
特性
CAS番号 |
76312-49-7 |
|---|---|
分子式 |
C16H16OS2 |
分子量 |
288.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C16H16OS2/c1-17-15-9-7-14(8-10-15)16(18-11-12-19-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChIキー |
HUXQXMPPUJZOQV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(SCCS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















